1-Ethynyl-4-methylsulfanylbenzene CAS number and properties
1-Ethynyl-4-methylsulfanylbenzene CAS number and properties
An in-depth technical guide detailing the chemical properties, synthesis, and advanced applications of 1-Ethynyl-4-methylsulfanylbenzene.
Executive Summary
1-Ethynyl-4-methylsulfanylbenzene (also known as 4-ethynylthioanisole) is a highly versatile terminal alkyne characterized by its electron-rich thioether moiety. This technical whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and critical applications. By bridging organic synthesis with materials science and pharmacology, this guide explores how this specific molecule serves as a foundational building block for dual COX-2/5-LOX inhibitors and tunable single-molecule electronic junctions.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-ethynyl-4-methylsulfanylbenzene is critical for optimizing reaction conditions, particularly in air- and moisture-sensitive organometallic cross-couplings. The low melting point indicates that the compound often presents as a viscous oil or a low-melting solid at ambient laboratory temperatures.
| Property | Value |
| Chemical Name | 1-Ethynyl-4-methylsulfanylbenzene |
| Common Synonyms | 4-Ethynylthioanisole; 1-ethynyl-4-(methylthio)benzene[1][2] |
| CAS Number | 56041-85-1[1] |
| Molecular Formula | C9H8S[1] |
| Molecular Weight | 148.22 g/mol [1] |
| Melting Point | 17–18 °C[3] |
| Boiling Point | 74–76 °C at 1 mmHg[3] |
| Physical State (at STP) | Low-melting solid / dark brown viscous oil[3][4] |
Synthetic Methodologies and Mechanistic Causality
The de novo synthesis of 1-ethynyl-4-methylsulfanylbenzene requires precise control over cross-coupling conditions to prevent unwanted side reactions. Direct coupling of a terminal alkyne with an aryl halide often leads to Glaser homocoupling (forming diynes) under the oxidative conditions inherent to palladium catalysis. To circumvent this, a protected alkyne strategy is universally employed[4].
Step 1: Sonogashira Cross-Coupling 4-Bromothioanisole is coupled with 2-methyl-3-butyn-1-ol. The use of 2-methyl-3-butyn-1-ol acts as a transient, sterically hindered protecting group for the terminal alkyne. The reaction is catalyzed by a Pd(0) species generated in situ from PdCl2(PPh3)2, with CuI serving as a co-catalyst to form the highly reactive copper acetylide intermediate. Triethylamine (Et3N) functions as both the solvent and the base required to neutralize the hydrobromic acid byproduct, driving the catalytic cycle forward[4].
Step 2: Deprotection via Retro-Favorskii Reaction The resulting protected intermediate, p-methylsulfanylphenylacetylene, is subjected to basic conditions using sodium hydride (NaH) in a non-polar solvent (e.g., benzene or toluene). The strong base triggers a retro-Favorskii fragmentation, eliminating the isopropanol moiety as acetone and yielding the desired terminal alkyne in 40–55% overall yield[4].
Caption: Synthetic workflow for 1-ethynyl-4-methylsulfanylbenzene via Sonogashira coupling.
Applications in Advanced Molecular Architectures
Pharmaceutical Development: Dual COX-2/5-LOX Inhibitors
In medicinal chemistry, 1-ethynyl-4-methylsulfanylbenzene is a critical building block for synthesizing 1,3-diarylprop-2-yn-1-ones (ynones)[4]. These compounds are engineered as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), offering potent anti-inflammatory and analgesic activities with reduced gastrointestinal toxicity compared to traditional NSAIDs[4]. The methylsulfanyl group is strategically chosen because it interacts favorably with the hydrophobic pocket of the COX-2 catalytic site, specifically forming van der Waals contacts with the amino acid residues Leu362, Val402, and Ala404[4].
Molecular Electronics and Spintronics
In materials science, the compound is utilized to construct self-assembled monolayers (SAMs) and single-molecule electronic junctions[5][6]. The thioether moiety acts as a highly effective anchor group, binding covalently to gold (Au) electrodes to form robust Au-C σ bonds[5]. Unlike traditional thiol linkers, the thioether linkage facilitates LUMO-dominated charge transport[6]. This unique electronic alignment allows researchers to tune the thermoelectrical properties (such as the Seebeck coefficient) of anthracene-based SAMs, advancing the development of ultra-low power molecular logic gates and thermoelectric energy harvesters[6]. Furthermore, it is employed in the synthesis of highly conjugated alkynyl-ferrocenes, which exhibit predictable bathochromic shifts and narrowed HOMO-LUMO gaps[7].
Caption: Application pathway of 1-ethynyl-4-methylsulfanylbenzene in synthesizing COX-2/5-LOX inhibitors.
Validated Experimental Protocols
Protocol 1: Synthesis of 1-Ethynyl-4-methylsulfanylbenzene
Causality Note: Conducting this reaction under a strict inert atmosphere (N2 or Argon) is mandatory to prevent the oxidative homocoupling of the alkyne and the degradation of the Pd(0) catalyst[4].
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Setup: Flame-dry a two-neck round-bottom flask and flush with Argon.
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Reagent Addition: Dissolve 4-bromothioanisole (1.0 equiv) and 2-methyl-3-butyn-1-ol (1.2 equiv) in anhydrous triethylamine (Et3N).
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Catalyst Introduction: Add PdCl2(PPh3)2 (0.02 equiv) and CuI (0.04 equiv). The solution will typically darken as the active Pd(0) and copper acetylide species form.
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Reaction: Stir the mixture at 70–80 °C for 4–6 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate).
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Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate in vacuo.
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Deprotection: Dissolve the crude protected alkyne in anhydrous benzene or toluene. Add NaH (1.5 equiv) carefully at 0 °C. Heat the mixture to 105–110 °C for 1 hour to induce the retro-Favorskii cleavage.
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Purification: Quench with saturated aqueous NH4Cl (to safely neutralize unreacted NaH), extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes) to yield the pure terminal alkyne as a dark brown oil[4].
Protocol 2: Synthesis of 1,3-Diarylprop-2-yn-1-ones (Ynones)
Causality Note: Activated manganese dioxide (MnO2) is selected for the oxidation step because it is a mild reagent that selectively oxidizes propargylic alcohols to ketones without cleaving the sensitive carbon-carbon triple bond[4].
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Lithiation: Dissolve 1-ethynyl-4-methylsulfanylbenzene in anhydrous THF at -78 °C. Dropwise add n-butyllithium (1.1 equiv) to deprotonate the terminal alkyne, forming the lithium acetylide[4].
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Nucleophilic Addition: After 30 minutes, add a substituted benzaldehyde (1.0 equiv). Allow the reaction to warm to room temperature overnight.
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Isolation: Quench with water, extract with dichloromethane, and concentrate to isolate the 1,3-diarylprop-2-yn-1-ol intermediate.
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Oxidation: Dissolve the intermediate in acetone. Add activated MnO2 (10 equiv) and stir at 25 °C for 2–3 hours[4].
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Final Purification: Filter through Celite to remove MnO2, concentrate, and purify via chromatography to yield the target ynone[4].
References
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Synthesis and Structure−Activity Relationship Studies of 1,3-Diarylprop-2-yn-1-ones: Dual Inhibitors of Cyclooxygenases and Lipoxygenases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Synthesis, Electrochemistry, and Optical Properties of Highly Conjugated Alkynyl-Ferrocenes and -Biferrocenes Source: Organometallics (ACS Publications) URL:[Link]
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Quasi-Free Electron States Responsible for Single-Molecule Conductance Enhancement in Stable Radical Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]
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Tuning the thermoelectrical properties of anthracene-based self-assembled monolayers Source: Chemical Science (RSC Publishing) URL:[Link]
Sources
- 1. chem960.com [chem960.com]
- 2. 56041-85-1 CAS Manufactory [m.chemicalbook.com]
- 3. (4-Ethynylphenyl)(methyl)sulfane | 56041-85-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning the thermoelectrical properties of anthracene-based self-assembled monolayers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02193H [pubs.rsc.org]
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